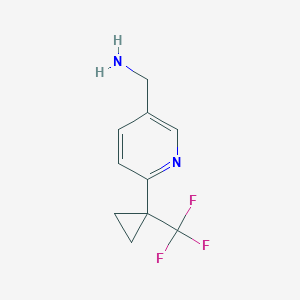
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine is a chemical compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The pyridine ring can participate in various binding interactions, while the methanamine group can form hydrogen bonds with target sites.
Comparison with Similar Compounds
Similar Compounds
- (6-(Trifluoromethyl)pyridin-3-yl)methanamine
- (1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropyl)methanamine
Uniqueness
The unique combination of the trifluoromethyl group, cyclopropyl ring, and pyridine ring in (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine distinguishes it from other similar compounds. This structural arrangement imparts specific chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H11F3N2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
[6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(3-4-9)8-2-1-7(5-14)6-15-8/h1-2,6H,3-5,14H2 |
InChI Key |
QBIBQNXMBFTOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14799505.png)
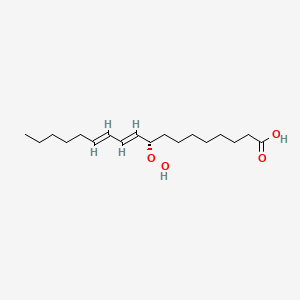
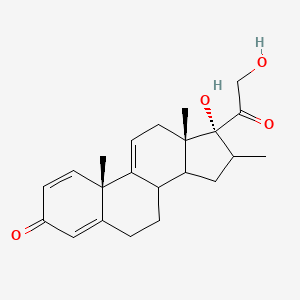
![(4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B14799517.png)
![4-{(E)-[(2,5-dimethylphenyl)imino]methyl}benzonitrile](/img/structure/B14799523.png)
![2-(benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14799531.png)
![N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B14799535.png)
![3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14799546.png)

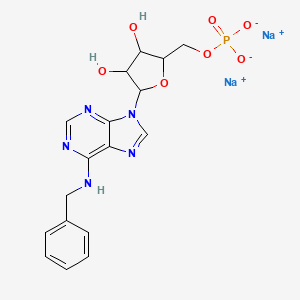
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14799558.png)
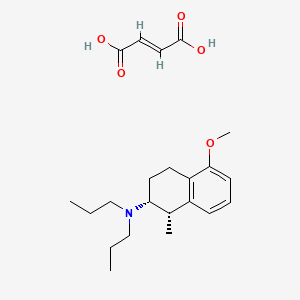
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline](/img/structure/B14799565.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14799566.png)
